Reboxetin

Übersicht

Beschreibung

Reboxetin ist ein selektiver Noradrenalin-Wiederaufnahmehemmer (NRI), der hauptsächlich als Antidepressivum eingesetzt wird. Es wird unter verschiedenen Markennamen vertrieben, darunter Edronax. This compound ist bekannt für seine Fähigkeit, an den Noradrenalintransporter zu binden und die Wiederaufnahme von extrazellulärem Noradrenalin zu blockieren, wodurch seine Konzentration im Gehirn erhöht wird .

Wirkmechanismus

Target of Action

Reboxetine primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in regulating attention and responding actions in the brain .

Mode of Action

Reboxetine acts as a selective inhibitor of the noradrenaline reuptake . It binds to the noradrenaline transporter, blocking the reuptake of the neurotransmitter . This inhibition increases the amount of noradrenaline in the brain, which can help reduce depressive symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Reboxetine is the noradrenergic pathway . By inhibiting the reuptake of noradrenaline, Reboxetine increases the concentration of noradrenaline in the synapses, which may help some patients with depression .

Pharmacokinetics

Reboxetine exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : Reboxetine is rapidly and extensively absorbed following oral administration .

- Distribution : The distribution of Reboxetine is limited due to its extensive (>97%) binding to plasma proteins .

- Metabolism : The primary route of Reboxetine elimination is through hepatic metabolism . It is predominantly metabolised by cytochrome P450 (CYP) 3A4 .

- Excretion : Less than 10% of the dose is cleared renally .

These properties impact the bioavailability of Reboxetine, which is reported to be 94.5% .

Result of Action

The molecular and cellular effects of Reboxetine’s action primarily involve an increase in the concentration of noradrenaline in the brain . This increase can lead to a reduction in depressive symptoms, making Reboxetine useful in the treatment of depression .

Action Environment

The action, efficacy, and stability of Reboxetine can be influenced by various environmental factors. Additionally, Reboxetine plasma concentrations are increased in elderly individuals and in those with hepatic or renal dysfunction, probably because of reduced metabolic clearance . In these populations, Reboxetine should be used with caution, and a dosage reduction is indicated .

Wissenschaftliche Forschungsanwendungen

Reboxetin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung in elektrochemischen Studien, um sein Redoxverhalten zu verstehen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Noradrenalinspiegel im Gehirn.

Medizin: Hauptsächlich als Antidepressivum zur Behandlung von schweren depressiven Störungen eingesetzt.

Industrie: Verwendung in der pharmazeutischen Industrie zur Herstellung von Antidepressiva.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung der Wiederaufnahme von Noradrenalin. Es bindet an den Noradrenalintransporter und verhindert die Wiederaufnahme von Noradrenalin in präsynaptische Neuronen. Dies führt zu einer Erhöhung der Noradrenalinkonzentration im synaptischen Spalt, was die Neurotransmission verstärkt und depressive Symptome lindert . This compound beeinflusst die Wiederaufnahme von Serotonin oder Dopamin nicht signifikant .

Biochemische Analyse

Biochemical Properties

Reboxetine is a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine . Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Cellular Effects

Reboxetine’s primary cellular effect is the inhibition of the noradrenaline transporter, leading to an increase in the synaptic concentration of noradrenaline . This can influence various cellular functions, including cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of Reboxetine involves the selective inhibition of the noradrenaline reuptake process . This inhibition occurs at the noradrenaline transporter located on the presynaptic neuron, resulting in an increased concentration of noradrenaline in the synaptic cleft . The increased noradrenaline can then bind to post-synaptic adrenergic receptors, leading to the propagation of the neuronal signal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Reboxetine have been observed over time. A decrease in the potency of glycine was observed in cortical homogenates of rats when compared to controls . This suggests that Reboxetine may have long-term effects on cellular function .

Metabolic Pathways

Reboxetine is metabolized by dealkylation, hydroxylation, and oxidation followed by glucuronide or sulphate conjugation . It is metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Transport and Distribution

Reboxetine is rapidly and extensively absorbed following oral administration

Subcellular Localization

As a small molecule drug, it is expected to diffuse across cell membranes and exert its effects primarily at the noradrenaline transporters located on the presynaptic neuron membrane .

Vorbereitungsmethoden

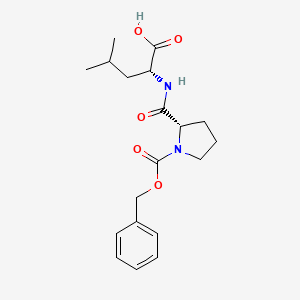

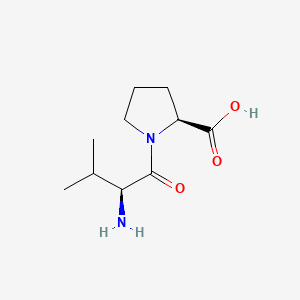

Reboxetin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen die Bildung seines wichtigsten Zwischenprodukts, 2-(2-Ethoxyphenoxy)ethylamins, beteiligt ist. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung von 2-(2-Ethoxyphenoxy)ethylamin: Dieses Zwischenprodukt wird durch Reaktion von 2-Ethoxyphenol mit Ethylenoxid in Gegenwart einer Base hergestellt.

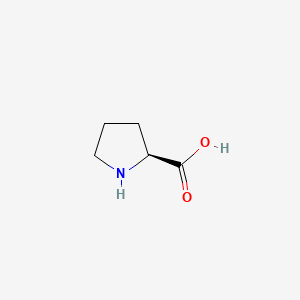

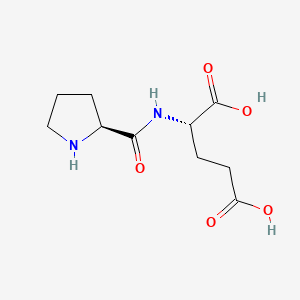

Bildung von this compound: Das Zwischenprodukt wird dann in Gegenwart eines Kupplungsmittels mit ®-(-)-2-Phenylglycinol umgesetzt, um this compound zu bilden.

Analyse Chemischer Reaktionen

Reboxetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Ethoxygruppe.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Britton-Robinson-Universalpuffer für die voltammetrische Analyse . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind oxidierte und reduzierte Formen von this compound .

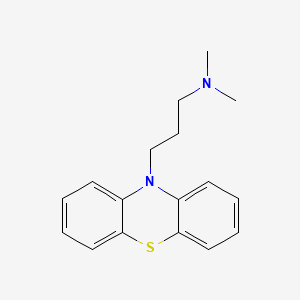

Vergleich Mit ähnlichen Verbindungen

Reboxetin ist unter den Antidepressiva einzigartig durch seine selektive Hemmung der Noradrenalin-Wiederaufnahme. Zu ähnlichen Verbindungen gehören:

Atomoxetin: Ein weiterer selektiver Noradrenalin-Wiederaufnahmehemmer, der hauptsächlich zur Behandlung von ADHS eingesetzt wird.

Die Selektivität von this compound für die Noradrenalin-Wiederaufnahme unterscheidet es von diesen Verbindungen, die oft breitere Wirkungen auf mehrere Neurotransmittersysteme haben .

Eigenschaften

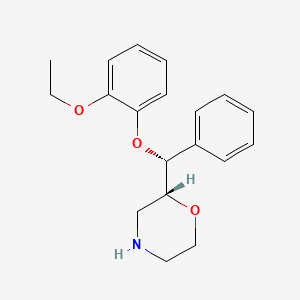

IUPAC Name |

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQGYUDMJHNJBX-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048257, DTXSID401315414 | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

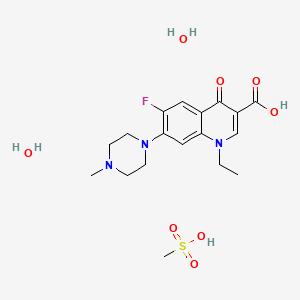

Solubility: greater than 5 mg/mL in water /Mesylate/ | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Reboxetine is a selective inhibitor of noradrenaline reuptake. It inhibits noradrenaline reuptake in vitro to a similar extent to the tricyclic antidepressant desmethylimipramine. Reboxetine does not affect dopamine or serotonin reuptake and it has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic and serotonergic receptors., Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs. | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71620-89-8, 105017-38-7, 98769-81-4 | |

| Record name | Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-171 °C (Mesylate salt), 170-171 °C | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Reboxetine exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET) [, , , ]. This inhibition effectively blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to increased levels of norepinephrine available to stimulate postsynaptic receptors [, , ].

ANone: The molecular formula of reboxetine is C19H23NO3. Its molecular weight is 313.4 g/mol.

A: Yes, molecular docking studies have been conducted to understand reboxetine's interaction with the human α4β2 nicotinic acetylcholine receptor (nAChR) []. These simulations reveal potential binding sites for reboxetine within the receptor, offering insights into its inhibitory effects on this receptor subtype [].

A: Reboxetine exhibits good absorption following oral administration, with an absolute bioavailability estimated at around 92% for the R,R(-) enantiomer and 102% for the S,S(+) enantiomer []. These findings suggest that reboxetine undergoes limited first-pass metabolism, contributing to its favorable bioavailability [].

A: Research indicates that the cytochrome P450 (CYP) enzyme, specifically CYP3A4, plays a primary role in the metabolism of reboxetine in the liver []. It primarily undergoes O-deethylation, leading to the formation of its major metabolite, O-desethylreboxetine [].

A: Research reveals some gender-related variations in the pharmacokinetic parameters of reboxetine []. While differences in the volume of distribution are observed between genders, these differences become insignificant when adjusted for body weight []. Notably, women exhibit higher peak plasma concentrations (Cmax) of both reboxetine enantiomers compared to men after oral administration [].

A: The elimination half-life (t1/2) of reboxetine is approximately 12.91 hours []. This relatively long half-life supports its twice-daily dosing regimen in clinical practice [, ].

A: Reboxetine is primarily eliminated through urinary excretion, with a total urinary recovery ranging from 4.06% to 6.17% []. The remaining portion is likely eliminated through other routes, such as metabolism followed by biliary excretion.

A: While specific cell-based assays are not extensively discussed, preclinical studies utilizing in vivo electrophysiological recordings in rats have provided valuable insights into reboxetine's effects on neuronal activity []. Research shows that both acute and chronic administration of reboxetine significantly decrease the firing rate of noradrenaline neurons in the locus coeruleus, a brain region implicated in mood regulation [].

A: Numerous double-blind, placebo-controlled clinical trials have investigated reboxetine's efficacy in treating major depressive disorder (MDD) [, , , , , , ]. These studies consistently demonstrate that reboxetine is significantly more effective than placebo in reducing depressive symptoms as measured by standardized rating scales, such as the Hamilton Depression Rating Scale (HAM-D) [, , , , , , ]. Additionally, long-term studies indicate that reboxetine effectively prevents relapse and recurrence of depressive episodes in patients with recurrent MDD [].

A: Several studies have compared the efficacy of reboxetine to other antidepressant classes [, , , , ]. These trials generally show that reboxetine is at least as effective as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) in improving depressive symptoms [, , , , ]. Notably, some studies suggest that reboxetine might offer greater efficacy than fluoxetine, an SSRI, particularly in patients with severe depression [, , ]. Moreover, reboxetine appears to have advantages over SSRIs in terms of its impact on social functioning [, , ].

A: Emerging research suggests potential therapeutic applications of reboxetine beyond MDD. For instance, a pilot study investigating its effects in patients with obstructive sleep apnea (OSA) found that reboxetine significantly reduced OSA severity, particularly in men with higher baseline loop gain []. These findings warrant further investigation into reboxetine's therapeutic potential in managing OSA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.